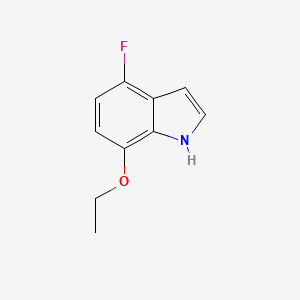
2-Fluoro-6-methoxyisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-methoxyisonicotinaldehyde is an organic compound with the molecular formula C8H6FNO2. It is a derivative of isonicotinaldehyde, featuring a fluorine atom at the 2-position and a methoxy group at the 6-position on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinating agent is used to introduce the fluorine atom, followed by methoxylation .
Industrial Production Methods
Industrial production of 2-Fluoro-6-methoxyisonicotinaldehyde may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps such as halogenation, methoxylation, and formylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxyisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of the fluorine or methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Fluoro-6-methoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methoxyisonicotinaldehyde
- 2-Fluoro-6-methoxyphenol
- 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate .
Uniqueness
2-Fluoro-6-methoxyisonicotinaldehyde is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
CAS No. |
1227563-69-0 |
|---|---|
Molecular Formula |
C7H6FNO2 |
Molecular Weight |
155.13 g/mol |
IUPAC Name |
2-fluoro-6-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6FNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-4H,1H3 |
InChI Key |
QMUHOBITZXTREX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)
![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)

![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)
![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)







